5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine
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Overview
Description
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine is a brominated pyridine derivative with a complex ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine typically involves multiple steps, starting with the bromination of 2-[2-(2-methoxyethoxy)ethoxy]pyridine followed by methylation. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide (MeI) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The process involves the use of large-scale reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Brominated pyridine derivatives with higher oxidation states.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
5-Bromo-2-(2-methoxyethoxy)pyridine
5-Bromo-2-(2-methoxyethoxy)aniline
5-Bromo-3-chloro-2-[(2-methoxyethoxy)methoxy]benzaldehyde
Uniqueness: 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine stands out due to its unique ether structure and the presence of both bromine and methyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-9-7-10(12)8-13-11(9)16-6-5-15-4-3-14-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDMDOMOFXMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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